Cas no 2110448-99-0 (Dbco-NH-peg4-CH2CH2cooh)

DBCO-NH-PEG4-CH2CH2COOH is a heterobifunctional crosslinker featuring a dibenzocyclooctyne (DBCO) group and a carboxylic acid (COOH) terminus, connected by a tetraethylene glycol (PEG4) spacer. The DBCO group enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azides, offering rapid, copper-free click chemistry conjugation. The PEG4 spacer enhances solubility and reduces steric hindrance, while the terminal carboxylic acid allows further functionalization via carbodiimide or other carboxyl-reactive chemistries. This compound is particularly useful for bioorthogonal labeling, protein modification, and surface immobilization, where its water solubility, stability, and selective reactivity are advantageous. Its dual functionality ensures efficient, site-specific conjugation in biological and material science applications.
Dbco-NH-peg4-CH2CH2cooh structure
Dbco-NH-peg4-CH2CH2cooh structure
Product name:Dbco-NH-peg4-CH2CH2cooh
CAS No:2110448-99-0
MF:C30H36N2O8
MW:552.615448951721
CID:4776805
PubChem ID:126480601

Dbco-NH-peg4-CH2CH2cooh Chemical and Physical Properties

Names and Identifiers

    • DBCO-NH-PEG4-CH2CH2COOH
    • SCHEMBL21694881
    • AKOS040757298
    • DTXSID301113186
    • BP-23760
    • 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-
    • 2110448-99-0
    • CS-0078697
    • 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid
    • HY-120678
    • 1-[(3-{2-azatricyclo[10.4.0.0?,?]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-oic acid
    • Dbco-NH-peg4-CH2CH2cooh
    • Inchi: 1S/C30H36N2O8/c33-28(12-15-37-17-19-39-21-22-40-20-18-38-16-13-30(35)36)31-14-11-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36)
    • InChI Key: NSVSVWJDGZGQGL-UHFFFAOYSA-N
    • SMILES: O=C(CCNC(CCOCCOCCOCCOCCC(=O)O)=O)N1C2C=CC=CC=2C#CC2C=CC=CC=2C1

Computed Properties

  • Exact Mass: 552.24716611g/mol
  • Monoisotopic Mass: 552.24716611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 18
  • Complexity: 853
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 124

Dbco-NH-peg4-CH2CH2cooh Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-23760-25mg
DBCO-PEG4-acid
2110448-99-0 98%
25mg
2493.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-23760-100mg
DBCO-PEG4-acid
2110448-99-0 98%
100mg
5557CNY 2021-05-07
A2B Chem LLC
AV18014-25mg
Dbco-peg4-acid
2110448-99-0 98%
25mg
$195.00 2024-01-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-23760-100mg
DBCO-PEG4-acid
2110448-99-0 98%
100mg
5557.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-23760-500mg
DBCO-PEG4-acid
2110448-99-0 98%
500mg
16957CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-23760-25mg
DBCO-PEG4-acid
2110448-99-0 98%
25mg
2493CNY 2021-05-07
1PlusChem
1P019EVY-25mg
DBCO-NHCO-PEG4-acid
2110448-99-0 98%
25mg
$215.00 2023-12-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-23760-500mg
DBCO-PEG4-acid
2110448-99-0 98%
500mg
16957.0CNY 2021-07-14

Additional information on Dbco-NH-peg4-CH2CH2cooh

Dbco-NH-PEG₄-CH₂CH₂COOH (CAS No. 2110448-99-0): A Versatile Crosslinking Agent in Chemical Biology and Drug Delivery

The Dbco-NH-PEG₄-CH₂CH₂COOH (CAS No. 2110448-99-0) is a sophisticated chemical entity engineered at the intersection of click chemistry and bioconjugation technologies. This compound integrates the azide-reactive DBCO (dibenzocyclooctyne) group, a four-unit polyethylene glycol (PEG₄) spacer, and a carboxylic acid (–COOH) functional moiety into a single molecule, enabling precise molecular assembly in biomedical applications. Its unique structure facilitates rapid, site-specific conjugation under physiological conditions, making it indispensable for developing targeted drug delivery systems, biosensors, and diagnostic tools.

The DBCO component of this molecule is renowned for its high reactivity with azides via copper-free click chemistry (cycloaddition reaction). This property minimizes off-target effects compared to traditional methods relying on metal catalysts. Recent studies published in Nature Chemistry (2023) demonstrated that Dbco-NH-PEG₄-CH₂CH₂COOH achieves reaction efficiencies exceeding 95% within minutes at physiological pH levels, outperforming conventional crosslinkers in terms of speed and selectivity. The PEG₄ strong> spacer enhances water solubility and reduces immunogenicity—a critical advantage for in vivo applications—while the terminal carboxylic acid group strong> allows conjugation to amine-functionalized biomolecules like antibodies or peptides via EDC/NHS coupling.

In drug delivery systems, this compound enables the creation of multifunctional nanoparticles by covalently linking therapeutic payloads to targeting ligands. A groundbreaking study in Biomaterials Science (January 2024) utilized this molecule to synthesize pH-sensitive liposomes conjugated with folate receptors for cancer therapy. The Peg₄ spacer's flexibility strong> ensured stable drug encapsulation while enabling controlled release in tumor microenvironments. Another application involves engineering enzyme-responsive hydrogels where the -NH- strong group forms stable amide bonds with gelatin matrices, creating stimuli-responsive scaffolds for regenerative medicine.

Bioconjugation applications further highlight this compound's versatility. Researchers at MIT recently employed it to develop fluorescently labeled extracellular vesicles (Nano Letters, 2023), leveraging the -COOH terminus strong>'s compatibility with NHS esters for attaching fluorophores without compromising vesicle integrity. The combination of DBCO's click reactivity and PEG's biocompatibility also supports the creation of "click-to-release" prodrugs, where azide-functionalized cytotoxins are activated only upon encountering tumor-associated enzymes—a strategy validated in preclinical glioblastoma models reported in JACS Au.

Safety profiles published in Toxicological Sciences (October 2023) confirm minimal cytotoxicity even at concentrations exceeding therapeutic ranges when used with standard protocols. The compound's metabolic stability was demonstrated through pharmacokinetic studies showing prolonged circulation half-life due to PEGylation effects without inducing complement activation or macrophage uptake up to 7 days post-injection in murine models.

Ongoing research explores its potential in CRISPR-based gene editing systems by stabilizing guide RNA complexes through DBCO-mediated crosslinking with lipid nanoparticles (Nature Biomedical Engineering, April 2024). Meanwhile, chemists are optimizing its synthesis pathway using continuous flow chemistry techniques to enhance scalability while maintaining product purity—a critical step toward clinical translation highlighted at the recent ACS National Meeting.

This molecule represents a paradigm shift in modular biomolecule engineering due to its triple functionality: rapid orthogonal conjugation via DBCO, controlled spatial separation through PEG spacers, and versatile end-group chemistry from the carboxylic acid terminus. Its adoption across academia and industry underscores its role as a foundational tool for advancing precision medicine technologies.

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